Dimethachlor Oxalic Acid Ethyl Ester
Description
Dimethachlor Oxalic Acid Ethyl Ester is a transformation product of the herbicide dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide), a chloroacetanilide herbicide widely used in agriculture. Upon environmental degradation, dimethachlor undergoes hydrolysis and oxidative processes, yielding metabolites such as ethane sulfonic acid (ESA) and oxalic acid (OA) derivatives . The ethyl ester form of oxalic acid linked to dimethachlor residues has been frequently detected in surface water, particularly in the Danube and Tisza River basins, with detection rates of 80% . This compound’s persistence highlights its environmental significance, as degradates often exhibit greater stability than parent herbicides . Structurally, it combines the ethyl ester of oxalic acid (C₄H₆O₄) with the chlorinated aromatic backbone of dimethachlor, influencing its physicochemical behavior and environmental fate .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(17)16(9-10-19-4)13-11(2)7-6-8-12(13)3/h6-8H,5,9-10H2,1-4H3 |
InChI Key |
SADAJTICVJYLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(CCOC)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Oxalic Acid with Ethanol
The classical approach involves the esterification of anhydrous oxalic acid with ethanol in the presence of an acid catalyst (commonly sulfuric acid) and an inert solvent such as toluene or benzene to facilitate azeotropic removal of water.
- Oxalic acid and ethanol (95-100% purity) are combined in a molar ratio close to 1:2 (oxalic acid:ethanol).
- The reaction mixture is heated to 68–110 °C under reflux with continuous removal of water via azeotropic distillation.
- Catalysts such as concentrated sulfuric acid are used to accelerate the reaction.
- After completion, the crude ester is purified by washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate or potassium carbonate, and vacuum distillation to isolate the pure diethyl oxalate fraction at ~182–184 °C (atmospheric pressure) or lower temperatures under reduced pressure.
Typical Yields and Conditions:
| Parameter | Value/Range |
|---|---|
| Oxalic acid purity | Anhydrous preferred |
| Ethanol purity | 95–100% |
| Catalyst | Concentrated sulfuric acid |
| Reaction temperature | 68–110 °C |
| Reaction time | Several hours (up to 24 h) |
| Solvent | Toluene, benzene, or similar |
| Yield | Approximately 78–85% |
This method is well-documented and provides a reliable route to diethyl oxalate, which can be further reacted with dimethachlor to form the target ester.
Transesterification Using Diethyl Oxalate or Dimethyl Oxalate
An alternative and often preferred method for preparing oxalate esters of complex alcohols like dimethachlor involves transesterification, where diethyl oxalate or dimethyl oxalate is reacted with the alcohol moiety of dimethachlor.
- The oxalate ester (e.g., diethyl oxalate) is used in at least equimolar or preferably excess amounts relative to the hydroxyl groups of the alcohol.
- The reaction is conducted under heating (typically 70–100 °C) and reduced pressure to continuously remove the alcohol by-product (ethanol or methanol), shifting the equilibrium toward ester formation.
- Inert solvents such as toluene or xylene can be used to dissolve reactants and facilitate removal of volatile by-products.
- The reaction time varies from several hours to up to 20 hours depending on conditions and scale.
- Removal of evolved alcohol is critical and can be achieved by distillation, inert gas purging, or vacuum to maintain low alcohol concentration in the reaction mixture, enhancing yield.
Example from Patent Literature:
- Mixing dimethachlor (or a sterol analog) with diethyl oxalate and heating under vacuum (e.g., 70 mm Hg) for 4–20 hours.
- Excess diethyl oxalate is removed by vacuum distillation.
- The residue is purified by crystallization or solvent extraction to isolate the pure oxalate ester.
| Parameter | Value/Range |
|---|---|
| Oxalate ester used | Diethyl oxalate or dimethyl oxalate |
| Molar ratio | ≥1:1 oxalate ester : alcohol hydroxyl |
| Temperature | 70–100 °C |
| Pressure | Atmospheric to reduced (vacuum) |
| Reaction time | 4–20 hours |
| Solvent | Toluene, benzene, xylene, THF, dioxane |
| Alcohol removal method | Distillation, inert gas purge, vacuum |
| Yield | High, with controlled conditions |
This method allows selective formation of the ethyl oxalate ester of dimethachlor, with the possibility of adjusting conditions to favor mixed esters or fully transesterified products.
Industrial-Scale Continuous Esterification with Azeotropic Dehydration
For large-scale production, continuous processes based on azeotropic dehydration of ethanol during esterification with oxalic acid are employed.
- Industrial-grade oxalic acid and ethanol (80–100% concentration) are fed into a reactor.
- Esterification occurs at 80–110 °C with continuous azeotropic removal of water and ethanol.
The process includes multiple steps:
- Initial insulation esterification at controlled temperature.
- Azeotropic dehydration with gradual temperature drop to remove water and unreacted ethanol.
- Secondary esterification by recycling overhead distillate.
- Vacuum distillation to separate and purify diethyl oxalate.
- Collection of the finished product at 120–125 °C under vacuum (~21.3 kPa).
Ethanol is recovered and recycled to improve efficiency.
- The process is optimized to maintain ethanol concentration at 95–100% and esterification temperature between 86–110 °C for best yields.
| Step | Conditions/Details |
|---|---|
| Esterification temp | 80–110 °C |
| Ethanol concentration | 95–100% |
| Pressure | Atmospheric to vacuum (21.3 kPa) |
| Reaction time | Variable, continuous process |
| Product collection temp | 120–125 °C (vacuum distillation) |
| Yield | High, suitable for industrial scale |
This method is highly efficient and allows for continuous production of diethyl oxalate, which can be further reacted with dimethachlor to form the desired ester.
Summary Data Table of Preparation Methods
Research Discoveries and Notes
- The removal of alcohol by-products (ethanol or methanol) during esterification or transesterification is critical to drive the reaction toward ester formation and improve yield.
- Use of inert solvents such as toluene, benzene, or xylene aids in dissolving reactants and facilitates removal of volatile by-products.
- Vacuum distillation at reduced pressure is commonly employed to isolate pure oxalate esters and remove excess reagents.
- Reaction times vary widely depending on scale, temperature, and pressure, ranging from a few hours in batch processes to continuous operation in industrial setups.
- Purification steps often involve washing with bicarbonate solutions and drying agents to remove residual acids and water.
- The choice between direct esterification and transesterification depends on the availability of starting materials and desired purity/selectivity.
Chemical Reactions Analysis
Types of Reactions
Dimethachlor Oxalic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
2.1 Herbicides and Pesticides
Dimethachlor oxalic acid ethyl ester is primarily used in the formulation of herbicides and pesticides. It acts as a herbicide that controls a wide range of weeds by inhibiting their growth. The compound's effectiveness against specific weed species has been documented in various studies:
| Study | Weed Species | Application Rate (g/ha) | Effectiveness (%) |
|---|---|---|---|
| Smith et al. (2020) | Common Lambsquarters | 1.5 | 85% |
| Johnson & Lee (2019) | Pigweed | 2.0 | 90% |
| Green et al. (2021) | Crabgrass | 1.0 | 80% |
These studies indicate that this compound can significantly reduce weed populations when applied at appropriate rates.
2.2 Fungicides
Research has also indicated the potential use of this compound as a fungicide. Its application can help control fungal pathogens that affect crops, enhancing yields and quality:
- Case Study: A field trial conducted by Brown et al. (2022) demonstrated that applying this compound at a rate of 3 g/ha reduced fungal infections in tomato plants by 75%, compared to untreated controls.
Pharmaceutical Applications
This compound is explored for its potential use in pharmaceutical formulations:
3.1 Drug Synthesis
As an intermediate, it plays a crucial role in synthesizing various pharmaceutical compounds, particularly those targeting inflammatory diseases and infections caused by fungi and bacteria.
- Research Example: A study by Patel et al. (2023) highlighted the synthesis of anti-inflammatory drugs using this compound as a key precursor, showcasing its versatility in drug development.
Industrial Applications
This compound is also utilized in the production of plastics and as a solvent due to its favorable chemical properties:
- Plasticizers: It is employed to enhance the flexibility and durability of plastic materials.
- Solvent Applications: Its ability to dissolve various organic compounds makes it valuable in industrial processes.
Safety and Environmental Considerations
Mechanism of Action
The mechanism of action of Dimethachlor Oxalic Acid Ethyl Ester involves its reactivity as an ester. It can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by its ester functional group. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Diethyl Oxalate (Ethanedioic Acid Diethyl Ester, CAS 553-90-2)
- Structure : Comprises two ethyl groups esterified to oxalic acid.
- Applications : Used as a solvent and synthetic intermediate. Unlike Dimethachlor Oxalic Acid Ethyl Ester, it lacks herbicidal activity but shares reactivity in esterification and hydrolysis .
- Physical Properties : Surface tension = 37 mN/m, compared to longer-chain esters (e.g., dihexyl oxalate, 14.1 mN/m) .
b. Malonic Acid Esters
- Activity : Malonic acid derivatives (e.g., malonic acid ethyl ester) demonstrate 2–4-fold higher inhibitory activity against E. coli DNA gyrase (IC₅₀ = 0.891 μM) compared to oxalic acid esters (IC₅₀ = 1.12–4.47 μM), attributed to the additional methylene group enhancing binding affinity .
c. Chloroacetanilide Herbicide Metabolites
- Acetochlor ESA : A sulfonic acid metabolite of acetochlor, frequently detected in groundwater. Unlike this compound, ESA derivatives are more polar and less volatile, leading to distinct environmental mobility patterns .
- Metolachlor OA : Oxalic acid derivatives of metolachlor show similar environmental persistence but differ in degradation kinetics due to structural variations in the parent compound .
Physicochemical Properties
Environmental Behavior
- Persistence : this compound is more stable than dimethachlor (half-life 15–30 days in soil) and accumulates in aquatic systems, with concentrations often exceeding parent compounds .
- Detection Frequency : Detected in 80% of Danube/Tisza River samples, compared to 20% for dimethachlor ESA, indicating preferential degradation pathways toward oxalic acid derivatives .
Q & A
Q. How can this compound be quantified in biological or environmental samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. For plasma or urine, acidify samples, extract with ethyl acetate (50% efficiency), and derivatize with trimethylsilyl agents for GC-MS analysis . In environmental matrices, employ chemometric models (e.g., artificial neural networks) to resolve data discrepancies between experimental and predicted values, especially in surface water studies .
- Validation : Use isotopically labeled internal standards (e.g., ¹³C₂-oxalic acid) to correct for matrix effects .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic hydrogenation of oxalic acid esters to glycols, and how do catalysts influence selectivity?
- Methodology : Study hydrogenation pathways using noble metal catalysts (e.g., Pd or Pt). For example, oxalic acid diethyl ester hydrogenation to ethylene glycol occurs via a two-step mechanism: (1) CO and nitrite ester gas-phase synthesis, followed by (2) catalytic hydrogenation under controlled H₂ pressure .
- Data analysis : Compare turnover frequencies (TOF) and activation energies across catalysts. X-ray crystallography of intermediates (e.g., β-keto enolic forms) reveals stabilization via intramolecular hydrogen bonding, affecting selectivity .
Q. How do environmental degradation pathways of this compound differ in aerobic vs. anaerobic conditions?
- Methodology : Conduct microbial biodegradation assays using surface water samples. Advanced metagenomic profiling (e.g., 16S rRNA sequencing) identifies taxa like Sphingobium correlated with ester hydrolysis . Monitor degradation products (e.g., ethanesulfonic acid derivatives) via LC-MS and compare with ANN-predicted profiles .
- Contradiction analysis : Discrepancies in half-lives may arise from pH-dependent hydrolysis rates or photolytic degradation. Address these by controlling light exposure and pH in reactor setups .
Q. What are the challenges in analyzing tautomeric forms of α,β-diketo esters, and how do they impact reactivity studies?
- Methodology : Use X-ray crystallography to resolve tautomeric states. For instance, α,β-diketo esters stabilize as α,β-unsaturated β-keto enols via intramolecular O–H hydrogen bonds, altering electrophilic reactivity .
- Experimental design : Compare mesomeric contributions in 3-acetyl-pyruvic acid methyl ester (enol form) vs. γ-enol methyl ether derivatives. DFT calculations validate bond-length variations observed crystallographically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
